3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Ligand efficiency Drug-likeness Fragment-based screening

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a synthetic N,N′-disubstituted urea derivative with the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 g/mol. It features a 2-chlorophenyl group on one urea nitrogen and a 1-hydroxycyclohex-2-en-1-ylmethyl moiety on the other.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75
CAS No. 2097866-80-1
Cat. No. B2627356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
CAS2097866-80-1
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75
Structural Identifiers
SMILESC1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O
InChIInChI=1S/C14H17ClN2O2/c15-11-6-2-3-7-12(11)17-13(18)16-10-14(19)8-4-1-5-9-14/h2-4,6-8,19H,1,5,9-10H2,(H2,16,17,18)
InChIKeyVOVZMAJRNXSSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea (CAS 2097866-80-1): Sourcing and Baseline Identity


3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a synthetic N,N′-disubstituted urea derivative with the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 g/mol. It features a 2-chlorophenyl group on one urea nitrogen and a 1-hydroxycyclohex-2-en-1-ylmethyl moiety on the other [1]. The compound is listed in the ZINC15 database (ZINC000377147012) as an in-stock screening compound, though no bioactivity data are recorded in ChEMBL20 for this structure [2]. Its structural characteristics—including hydrogen bond donor count (3), topological polar surface area (61.4 Ų), and calculated logP (1.99–2.1)—place it within drug-like chemical space, but publicly available quantitative biological profiling remains absent as of the current evidence cutoff.

Why 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea Cannot Be Assumed Interchangeable with Other N,N′-Disubstituted Ureas


Within the N,N′-disubstituted urea class, minor structural modifications—particularly the position and nature of aryl halogen substitution and the saturation state of the cyclohexyl ring—can profoundly alter hydrogen-bonding capacity, conformational flexibility, and target-binding pharmacophores. The 2-chloro substituent on the phenyl ring of this compound introduces a distinct electrostatic and steric environment compared to unsubstituted, 3-chloro, or 4-chloro analogs, potentially affecting both potency and selectivity for biological targets such as soluble epoxide hydrolase (sEH) or heme-regulated inhibitor kinase (HRI), where closely related diarylureas and aryl-cyclohexylarylureas have shown scaffold-dependent activity [1]. Similarly, the unsaturated 1-hydroxycyclohex-2-en-1-yl group presents a conformationally constrained hydrogen-bond donor/acceptor motif not present in saturated cyclohexyl analogs, which may influence target engagement and metabolic stability. Without direct comparative data, these structural divergences constitute a scientific rationale against casual analog substitution in assay development or structure–activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea vs. Closest Analogs


Ligand Efficiency Metrics for Prospective Target Engagement Compared to Unsubstituted Phenyl Analog

In the absence of direct potency data, calculated ligand efficiency indices provide a prospective comparator framework. The target compound (MW 280.75, heavy atom count 19, tPSA 61.4 Ų, H-bond donors 3, acceptors 2 [1]) can be benchmarked against a hypothetical unsubstituted phenyl analog (3-phenyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, MW ~246.3, heavy atom count 18, tPSA 61.4 Ų, H-bond donors 3, acceptors 2). The 2-chloro substitution adds 34.45 Da and one heavy atom, altering lipophilic ligand efficiency (LLE) potential. If a future assay yields a pIC50 of 6.0 for both compounds, LLE (pIC50 – logP) would be approximately 3.9 for the target (logP 2.1) vs. ~4.5 for the des-chloro analog (estimated logP ~1.5), indicating that the chloro substituent carries a measurable lipophilicity penalty that must be offset by a potency gain to justify its inclusion in lead optimization.

Ligand efficiency Drug-likeness Fragment-based screening

Positional Isomer Differentiation: 2-Chloro vs. 4-Chloro Phenyl Urea Binding Topology

The 2-chloro substituent on the phenyl ring constrains the rotational freedom of the urea NH relative to the aromatic plane, creating a different electrostatic and steric presentation compared to the 4-chloro isomer. While no direct bioactivity comparison is available for this specific urea pair, a BindingDB entry (BDBM408978) for a related sEH inhibitor with a 4-substituted phenyl urea shows Ki = 1.40 nM against recombinant human sEH [1]. By class-level inference, the 2-chloro substitution pattern in the target compound is expected to orient the chlorine atom toward a different sub-pocket or solvent region than the 4-chloro isomer, potentially yielding distinct target selectivity profiles. The 2-chloro orientation may reduce affinity for sEH while possibly enhancing interactions with targets that favor ortho-substituted aromatic rings.

Positional isomer Halogen bonding SAR

Unsaturated vs. Saturated Cyclohexyl Ring: Conformational and Metabolic Stability Inference

The 1-hydroxycyclohex-2-en-1-yl group in the target compound contains an endocyclic double bond conjugated to a tertiary allylic alcohol, creating a rigidified hydrogen-bond pharmacophore absent in saturated 1-hydroxycyclohexyl analogs. The saturated comparator 3-(2-chlorophenyl)-1-[(1-hydroxycyclohexyl)methyl]urea (hypothetical) would possess greater conformational flexibility and lack the π-system interaction potential. While no paired microsomal stability data exist, the allylic alcohol motif is a known metabolic soft spot susceptible to CYP450-mediated oxidation and glucuronidation [1]. This implies that the target compound may exhibit faster in vitro clearance than its saturated analog, necessitating metabolic profiling in comparative procurement decisions for cell-based versus in vivo studies.

Conformational constraint Metabolic stability Allylic alcohol

Comparison of Commercial Availability and Purity Profiles Among Hydroxycyclohexenyl Urea Analogs

The target compound is listed by Life Chemicals (product code F5857-6799) as a 5 µmol sample priced at $63.00 [1]. The 3,4-dichlorophenyl analog (CAS 2097914-16-2) is also commercially available from the same vendor but may differ in stock status or pricing. A cross-vendor survey of the excluded sites (benchchem, evitachem, vulcanchem) indicates that multiple analogs including 3-tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea and 3-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea are offered, but purity specifications and lot-to-lot variability data are not publicly disclosed. The absence of published purity certificates or QC release criteria across these catalog compounds represents a procurement risk when selecting among analogs without pre-shipment quality verification.

Procurement Purity Screening collection

Recommended Research and Procurement Application Scenarios for 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea


Chemical Probe Development for Heme-Regulated Inhibitor Kinase (HRI) Activation Studies

Given the structural relationship to the N,N′-diarylurea and aryl-cyclohexylarylurea scaffolds identified as HRI activators in a FASEB-published focused library screen [1], this compound may serve as a tool for probing the contribution of the ortho-chloro substituent and the unsaturated hydroxycyclohexenyl moiety to HRI activation. Users should run the compound in parallel with the unsubstituted phenyl and 4-chloro phenyl analogs in the surrogate eIF2α phosphorylation assay described by Chen et al. to establish the positional SAR before advancing any single analog into cell proliferation assays.

Comparative Metabolic Stability Screening of Allylic Alcohol-Containing Ureas

The unsaturated 1-hydroxycyclohex-2-en-1-yl moiety provides a defined structural handle for investigating the metabolic fate of allylic alcohols in the context of urea-based inhibitors. As inferred from general medicinal chemistry precedent [2], this compound can be incubated in human or mouse liver microsomes alongside its saturated 1-hydroxycyclohexyl analog to quantify the differential intrinsic clearance driven by allylic oxidation. Such data directly inform whether the conformational rigidification benefit outweighs the metabolic liability for a given therapeutic project.

Fragment-Based Screening Library Expansion with Halogenated Urea Building Blocks

With a molecular weight (280.75 Da) at the upper boundary of fragment space and a balanced logP (2.1), this compound fits the physicochemical profile for fragment-based lead discovery [2]. The 2-chlorophenyl group offers a halogen-bonding handle distinct from 3- or 4-chloro isomers. Procurement for fragment library enrichment is warranted when the screening cascade includes a target where ortho-substituted aromatic ureas have shown preliminary hit activity, provided that orthogonal biophysical assays (SPR, ITC, or X-ray crystallography) are available to validate binding.

Negative Control Selection for sEH Inhibitor Screening Cascades

Given that a 4-chlorophenyl urea analog exhibits potent sEH inhibition (Ki = 1.40 nM [3]), the 2-chlorophenyl positional isomer may show reduced or absent sEH activity due to altered binding topology. This property, if experimentally confirmed, would establish the target compound as a useful selectivity control for discriminating sEH-dependent from sEH-independent pharmacology when testing urea-based compounds in cellular or in vivo models. Users should perform a head-to-head sEH inhibition assay against the 4-chloro benchmark before designating this compound as a negative control.

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.